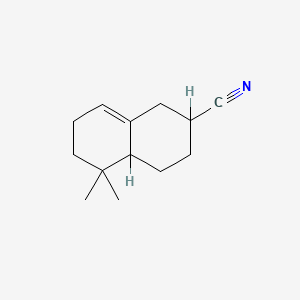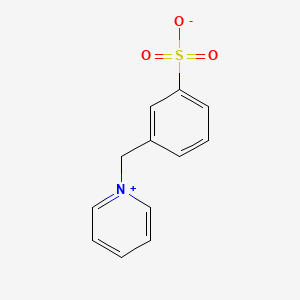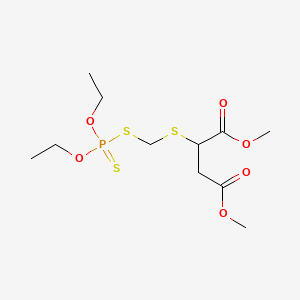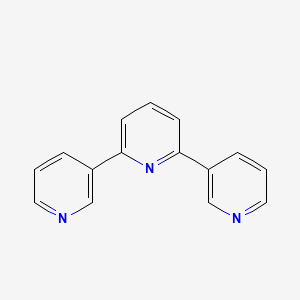
3'-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt is an organic compound with the molecular formula C16H21N4O10P and a molecular weight of 460.33 g/mol. It is a derivative of thymidine monophosphate, where the phosphate group is esterified with 4-nitrophenol and the compound is present as a monoammonium salt. This compound is known for its applications in biochemical research, particularly as a substrate in enzymatic studies.
Métodos De Preparación
The synthesis of 3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt typically involves the esterification of thymidine monophosphate with 4-nitrophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thymidine monophosphate and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt has several scientific research applications:
Biochemistry: It is used as a chromogenic substrate for phosphodiesterase enzymes, which are important in the study of nucleotide metabolism.
Molecular Biology: The compound is used in assays to measure enzyme activity and to study enzyme kinetics.
Medicine: It can be used in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: The compound is used in the production of biochemical reagents and kits for research and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt involves its role as a substrate for phosphodiesterase enzymes. The enzyme catalyzes the hydrolysis of the ester bond, releasing thymidine monophosphate and 4-nitrophenol . The release of 4-nitrophenol, which is chromogenic, allows for the quantification of enzyme activity by measuring the absorbance at a specific wavelength .
Comparación Con Compuestos Similares
Similar compounds to 3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt include:
5’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt: This compound differs in the position of the esterified phosphate group.
3’-Thymidylic acid, mono(4-nitrophenyl) ester, monosodium salt: This compound is similar but exists as a monosodium salt instead of a monoammonium salt.
The uniqueness of 3’-Thymidylic acid, mono(4-nitrophenyl) ester, monoammonium salt lies in its specific esterification and salt form, which can influence its solubility, stability, and reactivity in biochemical assays.
Propiedades
Número CAS |
26886-08-8 |
|---|---|
Fórmula molecular |
C16H21N4O10P |
Peso molecular |
460.33 g/mol |
Nombre IUPAC |
azanium;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C16H18N3O10P.H3N/c1-9-7-18(16(22)17-15(9)21)14-6-12(13(8-20)27-14)29-30(25,26)28-11-4-2-10(3-5-11)19(23)24;/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22);1H3/t12-,13+,14+;/m0./s1 |
Clave InChI |
DKPJEKSASGLUBX-SOIKFHLCSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-].[NH4+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-].[NH4+] |
Números CAS relacionados |
16562-50-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


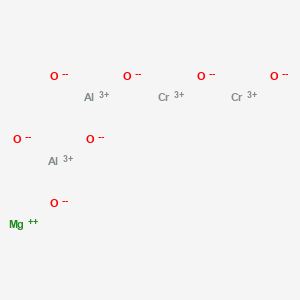

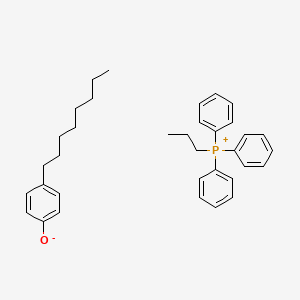
![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)
